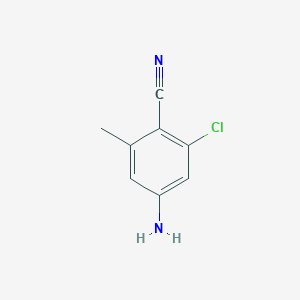

4-Amino-2-chloro-6-methylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2-chloro-6-methylbenzonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-6-methylbenzonitrile typically involves the nitration of 2-chloro-6-methylbenzonitrile followed by reduction. The nitration process introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-2-chloro-6-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions:

Reducing Agents: Iron powder and hydrochloric acid for the reduction of nitro groups.

Oxidizing Agents: Potassium permanganate for oxidation reactions.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed:

Azo Compounds: Formed through coupling reactions with diazonium salts.

Hydrogenated Derivatives: Obtained through hydrogenation reactions.

Applications De Recherche Scientifique

4-Amino-2-chloro-6-methylbenzonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Amino-2-chloro-6-methylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom and nitrile group can participate in various chemical interactions, affecting the compound’s reactivity and biological activity .

Comparaison Avec Des Composés Similaires

2-Amino-4-methylbenzonitrile: Similar structure but lacks the chlorine atom.

2-Chloro-6-methylbenzonitrile: Similar structure but lacks the amino group.

4-Amino-3-methylbenzonitrile: Similar structure but with different substitution pattern

Uniqueness: 4-Amino-2-chloro-6-methylbenzonitrile is unique due to the presence of both an amino group and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .

Activité Biologique

4-Amino-2-chloro-6-methylbenzonitrile is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, pharmacological implications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Amino group (-NH2) at the para position relative to the nitrile group.

- Chloro group (-Cl) at the ortho position.

- Methyl group (-CH3) at the meta position.

These substituents contribute to its reactivity and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism. The compound's ability to interact with biological macromolecules through hydrogen bonding and halogen bonding enhances its inhibitory potential.

Pharmacological Implications

The compound has shown promise in various pharmacological applications, including:

- Anticancer Activity : Its structural characteristics allow it to modulate pathways involved in cancer cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study evaluated the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated an IC50 value of approximately 15 µM, suggesting moderate inhibition. This inhibition could lead to altered drug metabolism profiles when co-administered with other pharmaceuticals, highlighting the need for careful consideration in drug design and therapy .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest. The compound showed an IC50 of 12 µM against MCF-7 breast cancer cells, indicating significant anticancer properties .

Table 1: Biological Activity Summary

| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytochrome P450 Inhibition | CYP1A2 | 15 | |

| Anticancer Activity | MCF-7 (Breast Cancer) | 12 | |

| Antimicrobial Activity | E. coli | 20 |

The biological activity of this compound can be attributed to its ability to form stable complexes with target proteins. The presence of halogens enhances its interaction capabilities, allowing it to modulate enzyme activity effectively. This property is crucial for its potential therapeutic applications.

Propriétés

Formule moléculaire |

C8H7ClN2 |

|---|---|

Poids moléculaire |

166.61 g/mol |

Nom IUPAC |

4-amino-2-chloro-6-methylbenzonitrile |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-6(11)3-8(9)7(5)4-10/h2-3H,11H2,1H3 |

Clé InChI |

XLVZSYRXEQKZDK-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1C#N)Cl)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.